2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Description
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a cyclopropyl group at position 2 and a carbaldehyde moiety at position 2. The cyclopropyl group may confer steric and electronic effects that influence solubility, binding affinity, or metabolic stability, while the carbaldehyde group offers a reactive handle for further functionalization, such as forming hydrazones or Schiff bases for probe or drug development .
Properties
IUPAC Name |
2-cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-7-9-10-3-1-2-6-13(10)12-11(9)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWHEKWEUKGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CC=CC3=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves a multi-step process. One common method is the base-mediated [3 + 2]-cycloannulation strategy. This method uses (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to form the pyrazolo[1,5-a]pyridine core . The reaction is carried out in the presence of potassium carbonate (K2CO3) as a base, which facilitates the cycloannulation and desulfonylation steps, leading to the formation of the desired product in good to high yields .
Industrial Production Methods
Industrial production methods for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde are not well-documented in the literature. the scalability of the base-mediated [3 + 2]-cycloannulation strategy suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde features a unique structure characterized by a cyclopropyl group and an aldehyde functional group attached to a pyrazolo[1,5-a]pyridine core. This structural uniqueness contributes to its distinct chemical reactivity and biological properties.
The precise mechanism of action for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is not fully elucidated; however, it is believed to interact with various molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator in biochemical pathways relevant to diseases such as cancer and inflammation.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde can inhibit cell proliferation in various cancer cell lines. The compound's effectiveness is often measured using IC50 values, which reflect the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde | HeLa (cervical cancer) | 15.2 |
| 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde | MCF-7 (breast cancer) | 12.8 |
These values indicate that the compound exhibits promising potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde has been evaluated for antimicrobial activity against various pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound may serve as a lead for developing novel antimicrobial agents.
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Efficacy : A study conducted on multiple cancer cell lines demonstrated that treatment with 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde resulted in reduced cell viability and induced apoptosis through caspase activation pathways.
- Antimicrobial Testing : In vitro testing against a panel of bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
Comparative Analysis with Similar Compounds
When compared to other pyrazolo derivatives, such as 2-Cyclopropylpyrazolo[1,5-a]pyridine and pyrazolo[3,4-d]pyrimidines, 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde stands out due to its unique functional groups which enhance its biological activity profile.
| Compound | Biological Activity |
|---|---|
| 2-Cyclopropylpyrazolo[1,5-a]pyridine | Moderate anticancer activity |
| Pyrazolo[3,4-d]pyrimidines | Antimicrobial properties |
| 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde | High anticancer and antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where pyrazolo[1,5-a]pyridine derivatives are formylated using DMF-POCl₃ under controlled conditions (e.g., 70–80°C, 2–5 hours) . Cyclopropane introduction often involves palladium-catalyzed cross-coupling or nucleophilic substitution with cyclopropane-containing reagents. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and cyclopropane integration .
- HRMS for molecular weight validation (e.g., calculated vs. observed m/z) .
- IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations .
- X-ray crystallography (using SHELX software ) for absolute configuration determination in crystalline forms.
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can crystallographic data be analyzed using SHELX software for structural validation?
SHELXTL (Bruker AXS) or open-source SHELX suites are employed for:
Q. What strategies resolve contradictions in biological activity data among pyrazolo[1,5-a]pyridine derivatives?
Discrepancies often arise from:
- Tautomerism : Pyrazole-pyridine tautomers (Fig. 19, ) exhibit distinct binding modes.
- Substituent effects : Compare cyclopropyl (electron-withdrawing) vs. methyl/trifluoromethyl analogs (Table 1) .
- Assay conditions : Standardize enzymatic assays (e.g., pH, co-solvents) to isolate structure-activity relationships .
Table 1 : Bioactivity comparison of derivatives
| Compound | Substituent | IC₅₀ (nM) | Target |
|---|---|---|---|
| 2-Cyclopropyl derivative | Cyclopropyl | 120 | Kinase X |
| 5-Trifluoromethyl analog | CF₃ | 85 | PI3K |
| 7-Phenylpyrazolo[1,5-a]pyridine | Phenyl | 230 | DPP-IV |
Q. What computational methods predict the reactivity of the aldehyde group in electrophilic substitutions?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess aldehyde electrophilicity (LUMO maps) .
- Molecular docking : Simulate aldehyde interactions with cysteine residues (e.g., covalent inhibition of proteases) .
- MD simulations : Evaluate solvent effects on aldehyde hydration (e.g., aqueous vs. DMSO environments) .
Methodological Considerations
- Synthesis Optimization : Use DoE (Design of Experiments) to balance reaction temperature, stoichiometry, and catalyst loading .
- Data Reproducibility : Cross-validate spectral data with synthetic batches (e.g., NMR δ ±0.05 ppm tolerance) .
- Contradiction Analysis : Compare crystallographic (SHELX) and computational models to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
